6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide
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Overview
Description
6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide is a chemical compound with a molecular formula of C14H10F3NO3 This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a dihydropyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, exhibit unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The trifluoromethyl group is known to significantly affect the pharmacokinetics of many pharmaceutical compounds, often enhancing their bioavailability .
Result of Action
Compounds with similar structures have been known to induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzylamine and 3-pyridinecarboxylic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to form the desired amide bond.
Cyclization: The intermediate product is then subjected to cyclization under controlled conditions to form the dihydropyridine ring.
Oxidation: The final step involves the oxidation of the dihydropyridine ring to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the dihydropyridine ring.
Substitution: The trifluoromethyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl groups, while reduction can lead to the formation of reduced dihydropyridine derivatives.
Scientific Research Applications
6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-N-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide
- 6-oxo-N-[2-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide
Uniqueness
6-hydroxy-N-{[4-(trifluoromethyl)phenyl]methyl}pyridine-3-carboxamide is unique due to the position of the trifluoromethyl group on the benzyl moiety. This specific positioning can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from its analogs.
Properties
IUPAC Name |
6-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-1-9(2-5-11)7-19-13(21)10-3-6-12(20)18-8-10/h1-6,8H,7H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMAQYFEMXPMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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